3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound characterized by its unique structure, which includes a nitrobenzodioxole moiety and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (E)-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]aminothiourea
- 6-nitro-1,3-benzodioxole-5-carbaldehyde thiosemicarbazone
- Benzaldehyde, 3,4-methylenedioxy-2-nitro-, thiosemicarbazone
Uniqueness
3-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C10H9N7O4 |
---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
3-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C10H9N7O4/c11-16-4-13-15-10(16)14-12-3-6-1-8-9(21-5-20-8)2-7(6)17(18)19/h1-4H,5,11H2,(H,14,15)/b12-3+ |
InChI Key |
ROMYPADPDOVCQK-KGVSQERTSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=NN=CN3N)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC3=NN=CN3N)[N+](=O)[O-] |
Origin of Product |
United States |
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